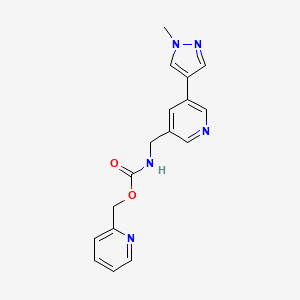

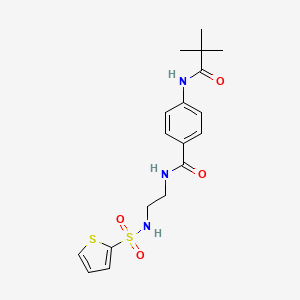

pyridin-2-ylmethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "pyridin-2-ylmethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate" is a complex molecule that features a pyridine and pyrazole core structure, which are common motifs in heterocyclic chemistry. These structures are often found in compounds with various biological activities and are of interest in the development of new pharmaceuticals and materials.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including coupling and cyclization methods. For instance, the preparation of 1,8-di(pyrid-2'-yl)carbazoles was achieved through Stille-type coupling and palladium-catalyzed cyclization . Similarly, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involved characterization by NMR and IR spectral studies . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds. For example, the structure of a cyclic imide product was fully characterized by NMR and X-ray crystallography . The orientation of substituents and the potential for intramolecular interactions, such as hydrogen bonding, can significantly influence the properties of the molecule .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be influenced by the nature of the substituents and the reaction conditions. For instance, the cyclization of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids was found to be sensitive to the reagents used and the acidity of the reaction medium . The functionalization reactions of pyrazole derivatives with diamines have also been explored, leading to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often studied through spectroscopic methods, such as IR, NMR, and UV-Vis. These techniques can provide insights into the electronic structure and photophysical properties of the compounds . The introduction of specific functional groups can lead to changes in properties like solubility, stability, and reactivity, which are crucial for the potential application of these molecules in various fields.

作用機序

Target of Action

The primary target of this compound is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues. By targeting these enzymes, the compound can influence the production and organization of collagen in the body .

Mode of Action

The compound interacts with its targets by inhibiting the activity of collagen prolyl 4-hydroxylases . This inhibition results in a decrease in the production of collagen, thereby affecting the fibrotic processes in the body .

Biochemical Pathways

The compound affects the collagen synthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, it disrupts the normal formation of collagen molecules . This leads to a decrease in collagen production and accumulation, which can have downstream effects on various fibrotic diseases where excessive collagen deposition is a key pathological feature .

Pharmacokinetics

The effectiveness of the compound against its target suggests that it possesses suitable pharmacokinetic properties for reaching its target in vivo .

Result of Action

The molecular and cellular effects of the compound’s action involve a reduction in collagen expression and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound effectively inhibits collagen synthesis at the molecular level, leading to observable changes at the cellular level .

Action Environment

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of collagen prolyl 4-hydroxylases, which are enzymes involved in the post-translational modification of collagen By inhibiting these enzymes, the compound can reduce the production of collagen, which is a key component of the extracellular matrix

Cellular Effects

The effects of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate on various types of cells and cellular processes are profound. In vitro studies have demonstrated that this compound can suppress the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells . This suppression leads to a decrease in collagen production, which can mitigate fibrosis. Additionally, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate involves its binding interactions with specific biomolecules. The compound binds to the active site of collagen prolyl 4-hydroxylases, inhibiting their enzymatic activity . This inhibition prevents the hydroxylation of proline residues in collagen, thereby reducing collagen stability and accumulation. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in fibrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to the compound can lead to sustained suppression of collagen production, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate vary with different dosages in animal models. At lower doses, the compound effectively reduces collagen production without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired cellular function have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites in the cell. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with collagen prolyl 4-hydroxylases and other target proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biochemical and cellular effects.

特性

IUPAC Name |

pyridin-2-ylmethyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-11-15(10-21-22)14-6-13(7-18-9-14)8-20-17(23)24-12-16-4-2-3-5-19-16/h2-7,9-11H,8,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPGARPVQDELRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)OCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

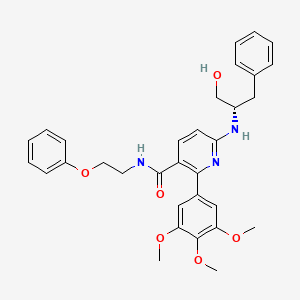

![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)

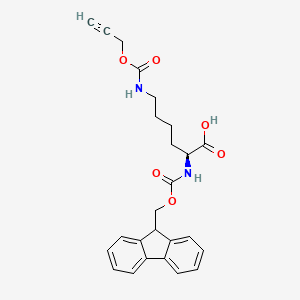

![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)

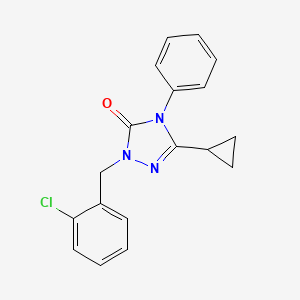

![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)